molecular formula C₁₄₃H₂₃₀N₄₂O₃₇S₇ B549760 Nisin CAS No. 1414-45-5

Nisin

Cat. No. B549760
CAS RN: 1414-45-5
M. Wt: 3354.1 g/mol
InChI Key: NVNLLIYOARQCIX-GSJOZIGCSA-N
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Description

Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis and is used as a food preservative . It has 34 amino acid residues, including the uncommon amino acids lanthionine (Lan), methyllanthionine (MeLan), didehydroalanine (Dha), and didehydroaminobutyric acid (Dhb) .


Synthesis Analysis

Nisin is produced by Lactococcus lactis and serves as the paradigm for our understanding of the genetic organization, expression, and regulation of genes involved in lantibiotic biosynthesis . Recent developments in understanding the complex biosynthesis of nisin have shed light on the cellular location of the modification and transport machinery and the coordinated series of spatio-temporal events required to produce active nisin and provide resistance and immunity .


Molecular Structure Analysis

Nisin is a small gene-encoded antimicrobial protein that contains unusual dehydroalanine and dehydrobutyrine residues . The reactivity of these residues toward nucleophiles was explored by reacting nisin with a variety of mercaptans .


Chemical Reactions Analysis

The reactivity of nisin’s dehydroalanine and dehydrobutyrine residues toward nucleophiles was explored by reacting nisin with a variety of mercaptans . The kinetics of reaction with 2-mercaptoethane-sulfonate and thioglycolate indicated that the reaction pathway includes a binding step .


Physical And Chemical Properties Analysis

Nisin is soluble in water and effective at levels nearing the parts-per-billion range . The solubility of nisin is quite high at low pH (57 mg/ml at pH 2) and is much lower at high pH (0.25 mg/ml at pH 8 to 12), as measured before significant pH-induced chemical modification had occurred .

Scientific Research Applications

  • Medical Applications : Nisin exhibits significant inhibitory potential against antibiotic-resistant bacteria and has been explored as a therapeutic agent. Its abilities to modulate oral and intestinal microbiomes, inhibit bacterial pathogens associated with cancer, and display antitumor potential are noteworthy. Nisin also has immunomodulatory and anti-inflammatory activities. Modern bioengineering technologies are being employed to overcome limitations in its clinical application, improving its stability and functionality in various physiological conditions (Knysh & Martynov, 2023).

  • Biotechnological Production : Overcoming the challenges in nisin production due to the complexity of its biosynthesis pathway has been a focus area. Cloning the entire nisin biosynthesis pathway from a nisin-producing strain into a plasmid and transplanting it into a nisin-deficient strain has achieved successful heterologous expression of bioactive recombinant nisin. This approach has significantly increased nisin yield, enhancing its applications in biotechnology (Kong & Lu, 2014).

  • Food Preservation : Nisin is widely used as a natural preservative in dairy and meat products. Its effectiveness against pathogenic foodborne bacteria like Listeria monocytogenes makes it a valuable additive in food industries. It can be used alone or in combination with other preservatives or physical treatments. Understanding its physicochemical and biological properties has been crucial for its application in food safety (Gharsallaoui, Oulahal, Joly, & Degraeve, 2016).

  • Bioengineering and Genetic Modification : Genetic manipulation of nisin has led to the creation of novel derivatives with enhanced bioactivity. This includes modifying the nisin structural gene to produce different nisin variants with enhanced antimicrobial activity against specific pathogens, particularly Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes. Such bioengineering efforts have expanded the scope of nisin's application (Field, O. Connor, Cotter, Hill, & Ross, 2008).

  • Nanoparticle Development : Nisin-loaded pectin nanoparticles have been developed for food preservation, offering a novel approach to protect nisin from interaction with food components and to enhance its stability during processing and storage. Different types of pectin influence nisin loading efficiency and particle size, pointing towards tailored applications in food industry (Krivorotova, Cirkovas, Maciulyte, Stanevičienė, Budriene, Servienė, & Sereikaitė, 2016).

Future Directions

The continued unearthing of new natural variants of nisin from within human and animal gastrointestinal tracts has sparked interest in the potential application of nisin to influence the microbiome . Moreover, interdisciplinary approaches have taken advantage of biotechnological advancements to bioengineer nisin to produce novel variants and expand nisin functionality for applications in the biomedical field .

properties

IUPAC Name

6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[[(Z)-2-[(2-amino-3-methylpentanoyl)amino]but-2-enoyl]amino]-12-butan-2-yl-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C143H230N42O37S7/c1-24-69(11)105(148)135(213)162-82(27-4)118(196)174-94-58-225-59-95(175-123(201)89(48-67(7)8)169-115(193)74(16)158-138(216)107(70(12)25-2)180-132(94)210)133(211)184-112-79(21)229-61-96(160-104(190)56-152-134(212)100-38-34-44-185(100)142(112)220)128(206)164-84(36-29-32-42-145)120(198)182-109-76(18)226-60-97(161-103(189)55-151-117(195)85(39-45-223-22)165-122(200)88(47-66(5)6)168-113(191)72(14)156-102(188)54-153-136(109)214)129(207)171-92(51-101(147)187)125(203)166-86(40-46-224-23)119(197)163-83(35-28-31-41-144)121(199)183-110-77(19)228-63-99-130(208)170-90(49-80-52-149-64-154-80)124(202)176-98(62-227-78(20)111(141(219)177-99)181-116(194)75(17)159-140(110)218)131(209)173-93(57-186)127(205)179-108(71(13)26-3)139(217)172-91(50-81-53-150-65-155-81)126(204)178-106(68(9)10)137(215)157-73(15)114(192)167-87(143(221)222)37-30-33-43-146/h27,52-53,64-72,75-79,83-100,105-112,186H,15-16,24-26,28-51,54-63,144-146,148H2,1-14,17-23H3,(H2,147,187)(H,149,154)(H,150,155)(H,151,195)(H,152,212)(H,153,214)(H,156,188)(H,157,215)(H,158,216)(H,159,218)(H,160,190)(H,161,189)(H,162,213)(H,163,197)(H,164,206)(H,165,200)(H,166,203)(H,167,192)(H,168,191)(H,169,193)(H,170,208)(H,171,207)(H,172,217)(H,173,209)(H,174,196)(H,175,201)(H,176,202)(H,177,219)(H,178,204)(H,179,205)(H,180,210)(H,181,194)(H,182,198)(H,183,199)(H,184,211)(H,221,222)/b82-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNLLIYOARQCIX-GSJOZIGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)/C(=C/C)/NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CN=CN8)C)C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C143H230N42O37S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3354.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nisaplin

Citations

For This Compound
76,800
Citations
A Hurst - Advances in applied microbiology, 1981 - Elsevier
… nisin is present, and spores that survive heating may become more nisin-sensitive, Provided that residual nisin … However, this type of abuse is not likely with nisin because of its narrow …
Number of citations: 725 www.sciencedirect.com
JM Shin, JW Gwak, P Kamarajan… - Journal of applied …, 2016 - academic.oup.com
… Increasing evidence indicates that nisin can influence the … of nisin has advanced beyond its role as a food biopreservative. Thus, this review will describe and compare studies on nisin …
Number of citations: 514 academic.oup.com
J Delves-Broughton, P Blackburn, RJ Evans… - Antonie Van …, 1996 - Springer
… Nisin Z, a natural nisin variant… nisin concentrations will be as weight of pure nisin. To convert levels of iu ml- 1 or iu g- 1 or to Nisaplin mg 1- l or mg kg- l one multiplies the weight of nisin (…
Number of citations: 282 link.springer.com
E Gross, JL Morell - Journal of the American Chemical Society, 1971 - ACS Publications
… We wish to report the structure of the peptideantibiotic nisin as shown inFigure 1. Cleavage of nisin with cyanogen bromide yielded three fragments, 22-34 (I), the structure of which we …
Number of citations: 829 pubs.acs.org
CI Cheigh, YR Pyun - Biotechnology letters, 2005 - Springer
… in nisin A and an asparagine in nisin Z. Production of … (1) the activity of nisin was weakly detectable from the beginning … increase in nisin production; (3) the highest activity of nisin was …
Number of citations: 206 link.springer.com
LJ Harris, HP Fleming, TR Klaenhammer - Food research international, 1992 - Elsevier
… Nisin has been permitted as a food additive in the UK since the … on nisin within the past decade. This review summarizes the recent developments in understanding the structure of nisin, …
Number of citations: 122 www.sciencedirect.com
JN Hansen, WE Sandine - Critical Reviews in Food Science & …, 1994 - Taylor & Francis
… Nisin is produced as a fermentation product of a food-grade bacterium, and the safety and efficacy of nisin … use throughout the world, including the US Nisin is a member of the class of …
Number of citations: 201 www.tandfonline.com
S Henning, R Metz, WP Hammes - International Journal of Food …, 1986 - Elsevier
… nisin with both, cytoplasmic membranes and isolated phospholipid components of membranes was demonstrated. The lysis of phospholipid liposomes by nisin … effect of nisin is caused …
Number of citations: 180 www.sciencedirect.com
LJ de Arauz, AF Jozala, PG Mazzola… - Trends in Food Science & …, 2009 - Elsevier
Nisin is a natural antimicrobial peptide produced by strains of Lactococcus lactis subsp. … This review focuses on the nisin production in batch cultures utilizing milk skimmed and milk …
Number of citations: 554 www.sciencedirect.com
JWM Mulders, IJ Boerrigter… - European Journal of …, 1991 - Wiley Online Library
… nisin variant, which we propose to name nisin Z. Comparison of the deduced primary sequence of nisin Z … residue of nisin Z is isoleucine, (Ile), indicating that both nisin and nisin Z are …
Number of citations: 531 febs.onlinelibrary.wiley.com

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